11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid
Description
This compound is a highly complex tetracyclic structure featuring a fused oxa-diaza ring system with methoxy and methyl substituents. Its unique scaffold combines a bicyclic lactam core with conjugated carbonyl groups, which likely contribute to its electronic and steric properties.
Properties
IUPAC Name |
11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-7-3-4-22-9-6-15-5-8(14(19)20)11(17)12(21-2)10(15)13(18)16(7)9/h5,7,9H,3-4,6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJKKUSXSBPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves several steps:
Starting Materials: The synthesis begins with 3,4-diiodo-5-aminopyridine, which is converted to 3,4-dimethoxy-5-aminopyridine using methylene chloride and sodium hydroxide.
Formation of Amide: The 3,4-dimethoxy-5-aminopyridine is then reacted with an aldehyde to form an amide compound.
Intermediate Steps: Various organic reagents are used to complete intermediate steps such as epoxidation and substitution.
Final Product: The intermediate is then reacted with the appropriate substrate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, but with optimized conditions for higher yield and purity. This may include the use of advanced catalysts and automated reaction systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of HIV treatment, it acts as an intermediate in the synthesis of integrase inhibitors, which block the integrase enzyme required for viral replication . This inhibition prevents the integration of viral DNA into the host genome, thereby halting the progression of the infection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the scarcity of direct studies on this compound, comparisons are drawn from structurally analogous molecules. Below is a detailed analysis based on available evidence:
Core Structural Analogues
Compound A : 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo) (from )
- Key Differences: Heteroatoms: Compound A replaces the oxa and diaza groups in the target compound with dithia (two sulfur atoms) and a single nitrogen (5-aza). Substituents: A phenolic methoxy-hydroxyphenyl group at position 9 vs. the simpler methyl and methoxy groups in the target compound. Functional Groups: Lacks the carboxylic acid moiety at position 13.
- Synthesis : Both compounds utilize multistep cyclization strategies, but Compound A employs thioether linkages, whereas the target compound relies on ether and amide bonds .
Pharmacological and Physicochemical Properties
Stability and Reactivity
- The target compound’s conjugated carbonyl groups (9,12-dioxo) may enhance stability via resonance, whereas Compound A’s dithia bridges could introduce susceptibility to oxidation.
- The carboxylic acid group in the target compound may facilitate salt formation, improving bioavailability compared to neutral analogues like Compound A.
Biological Activity
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate the existing research on its biological activity, exploring its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes multiple functional groups which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 433.41 g/mol.
Antioxidant Activity
Research indicates that compounds similar in structure to 11-Methoxy-7-methyl-9,12-dioxo derivatives exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
| Compound | Source | Activity |
|---|---|---|
| 11-Methoxy-7-methyl-9,12-dioxo | Synthetic | Moderate antioxidant activity |
| Related compounds | Natural extracts | High antioxidant activity |
Anti-inflammatory Effects
Studies have shown that the compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This inhibition occurs through the suppression of the STAT3 signaling pathway.
Case Study:
In vitro studies demonstrated that treatment with 11-Methoxy-7-methyl-9,12-dioxo significantly reduced nitric oxide (NO) production in macrophages activated by LPS, indicating its potential as an anti-inflammatory agent .
Antitumor Activity
Emerging evidence suggests that 11-Methoxy-7-methyl-9,12-dioxo may possess antitumor properties. In various cancer cell lines, the compound has been shown to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
The biological activities of 11-Methoxy-7-methyl-9,12-dioxo can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Inflammatory Pathway Modulation : By inhibiting key signaling pathways (e.g., STAT3), it reduces the expression of inflammatory mediators.
- Apoptotic Pathway Activation : It activates caspase pathways leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
